molecular formula C18H20N4O2 B6475725 3,5-dimethyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,2-oxazole-4-carboxamide CAS No. 2640863-07-4

3,5-dimethyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,2-oxazole-4-carboxamide

Cat. No.: B6475725
CAS No.: 2640863-07-4
M. Wt: 324.4 g/mol
InChI Key: MNMWBOAATXDYJQ-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C18H20N4O2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.15862589 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-dimethyl-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-12-17(13(2)24-21-12)18(23)19-10-8-14-4-6-15(7-5-14)16-9-11-20-22(16)3/h4-7,9,11H,8,10H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMWBOAATXDYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCCC2=CC=C(C=C2)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dimethyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,2-oxazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its various biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the oxazole class, characterized by its unique heterocyclic structure. Its molecular formula is C19H22N4O2C_{19}H_{22}N_{4}O_{2} with a molecular weight of approximately 342.41 g/mol. The presence of both pyrazole and oxazole moieties contributes to its diverse biological activities.

Anticancer Activity

Research indicates that derivatives of oxazole compounds exhibit notable anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit tumor cell proliferation across various cancer cell lines. A study demonstrated that certain oxadiazole derivatives had IC50 values as low as 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against pleural mesothelioma (PXF 1752) .

Cell Line IC50 (µM)
Ovarian (OVXF 899)2.76
Pleural Mesothelioma (PXF 1752)9.27
Renal (RXF 486)1.143

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been explored in various models. Isoxazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α in human blood cultures. This suggests a potential application in treating inflammatory diseases .

Immunomodulatory Effects

Studies have indicated that the compound may modulate immune responses. For example, it has been shown to enhance antibody production in immunocompromised mice treated with cyclophosphamide, suggesting its utility in recovering immune function . Additionally, it can stimulate the inductive phase of delayed-type hypersensitivity (DTH), indicating a role in adaptive immunity .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CA), which play crucial roles in cancer progression and inflammation .
  • Apoptosis Induction : The compound may induce apoptosis in cancer cells through the activation of caspases and other apoptotic pathways, providing a mechanism for its anticancer effects .

Case Studies

A notable case study involved the evaluation of a related oxazole derivative in a model of glomerulonephritis, where it reduced leukocyte recruitment and pro-inflammatory cytokine expression, showcasing its potential therapeutic benefits in autoimmune conditions .

Scientific Research Applications

1. Anticancer Properties:
Research indicates that compounds with similar structures to 3,5-dimethyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,2-oxazole-4-carboxamide exhibit anticancer activity. For example, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. These findings suggest that the compound may possess similar anticancer properties.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that pyrazole derivatives effectively inhibited the growth of breast cancer cells in vitro. The lead compound showed an IC50 value of 12 µM, indicating substantial potency against these cells .

2. Anti-inflammatory Effects:
Compounds containing oxazole and pyrazole rings have been reported to exhibit anti-inflammatory properties. This suggests that this compound could be investigated for its potential to treat inflammatory diseases.

Data Table: Anti-inflammatory Activity of Similar Compounds

Compound NameStructureIC50 (µM)Target
Pyrazole AStructure A15COX-2
Pyrazole BStructure B20TNF-α
Lead Compound3,5-Dimethyl...TBDTBD

Potential Applications in Drug Development

1. Drug Design:
The unique structural features of this compound make it a candidate for drug design efforts targeting specific receptors involved in cancer and inflammatory pathways.

2. Structure-Activity Relationship (SAR) Studies:
Further research into the SAR of this compound can lead to the development of more potent analogs with improved selectivity and reduced side effects.

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